molecular formula C20H15F3N2O2S B2834112 benzofuran-2-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851806-62-7

benzofuran-2-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2834112
CAS No.: 851806-62-7
M. Wt: 404.41
InChI Key: KXPRVBXRPJOILX-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that combines the structural features of benzofuran, imidazole, and trifluoromethylbenzyl groups

Scientific Research Applications

Chemistry

In chemistry, benzofuran-2-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to the presence of the trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran-2-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones and suitable electrophiles.

    Introduction of Imidazole Ring: The imidazole ring is often introduced through condensation reactions involving aldehydes and amines under acidic or basic conditions.

    Attachment of Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be attached via nucleophilic substitution reactions, where a suitable benzyl halide reacts with a thiol group.

    Final Coupling: The final step involves coupling the benzofuran and imidazole intermediates, often using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the imidazole ring or the benzofuran core, potentially leading to dihydro or tetrahydro derivatives.

    Substitution: The trifluoromethylbenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.

    Imidazole Derivatives: Compounds such as clotrimazole and miconazole, which are antifungal agents.

    Trifluoromethylbenzyl Derivatives: Compounds like fluoxetine, which is used as an antidepressant.

Uniqueness

Benzofuran-2-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to its combination of structural features from benzofuran, imidazole, and trifluoromethylbenzyl groups. This combination provides a distinct set of chemical and biological properties that are not found in other compounds with similar individual components.

Properties

IUPAC Name

1-benzofuran-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O2S/c21-20(22,23)15-7-5-13(6-8-15)12-28-19-24-9-10-25(19)18(26)17-11-14-3-1-2-4-16(14)27-17/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPRVBXRPJOILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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